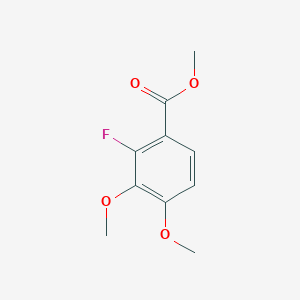
Methyl 2-fluoro-3,4-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-fluoro-3,4-dimethoxybenzoate is an organic compound with the molecular formula C₁₀H₁₁FO₄. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-3,4-dimethoxybenzoate typically involves the esterification of 2-fluoro-3,4-dimethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. For example, the esterification reaction can be performed in a continuous-flow reactor, which allows for better control of reaction parameters and improved safety compared to batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-fluoro-3,4-dimethoxybenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with different functional groups.
Oxidation: 2-fluoro-3,4-dimethoxybenzoic acid or 2-fluoro-3,4-dimethoxybenzaldehyde.
Reduction: 2-fluoro-3,4-dimethoxybenzyl alcohol.
Applications De Recherche Scientifique
Methyl 2-fluoro-3,4-dimethoxybenzoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Potential use in drug development for its pharmacological properties.
Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 2-fluoro-3,4-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3,4-dimethoxybenzoate: Lacks the fluorine atom, which can affect its reactivity and biological activity.
Methyl 2-fluoro-4-methoxybenzoate: Has a different substitution pattern on the benzene ring, leading to variations in chemical properties.
Methyl 2,3-dimethoxybenzoate: Similar structure but with different positions of the methoxy groups.
Uniqueness
Methyl 2-fluoro-3,4-dimethoxybenzoate is unique due to the presence of both fluorine and methoxy groups on the benzene ring. This combination imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C10H11FO4 |
|---|---|
Poids moléculaire |
214.19 g/mol |
Nom IUPAC |
methyl 2-fluoro-3,4-dimethoxybenzoate |
InChI |
InChI=1S/C10H11FO4/c1-13-7-5-4-6(10(12)15-3)8(11)9(7)14-2/h4-5H,1-3H3 |
Clé InChI |
DREBPCVWYDJRQX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)C(=O)OC)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


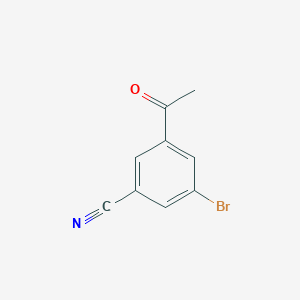
![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-6-carboxylic acid](/img/structure/B13669672.png)
![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid](/img/structure/B13669673.png)
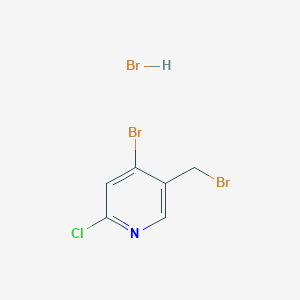
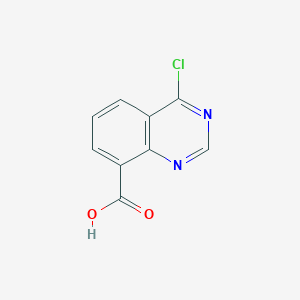
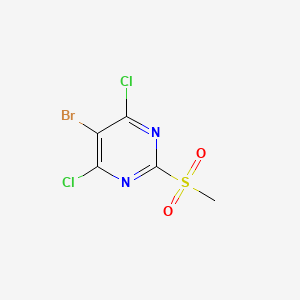
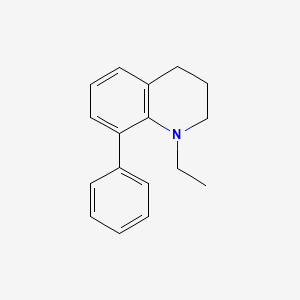
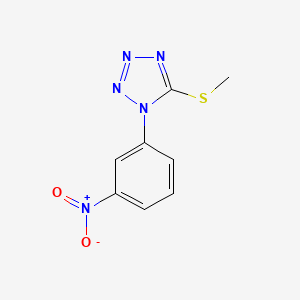
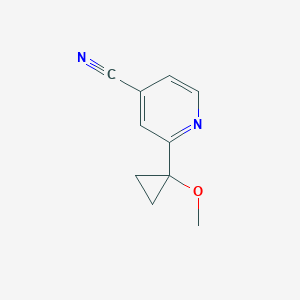

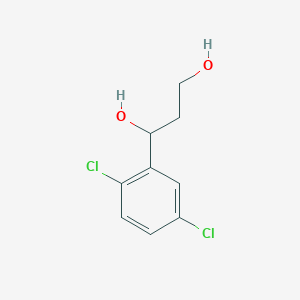
![6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13669757.png)

![4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline](/img/structure/B13669762.png)
